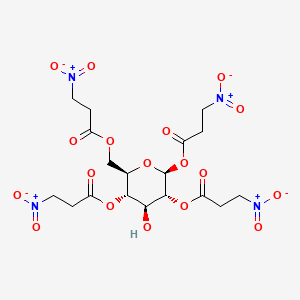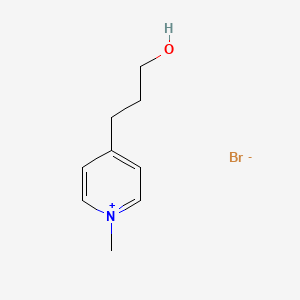
4-(2-Fluoro-1-fluoromethyl-ethoxy)-aniline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Fixation of CO2 with Aniline Derivatives
Aniline derivatives, including potentially 4-(2-Fluoro-1-fluoromethyl-ethoxy)-aniline, have been explored for their capability to chemically fix CO2, transforming it into value-added chemicals. This approach leverages aniline's reactivity towards CO2 under certain conditions to produce functionalized azoles, highlighting an environmentally friendly pathway for utilizing CO2 as a feedstock in organic synthesis. Such research is critical for developing sustainable chemical processes and materials (Vessally et al., 2017).
Fluorescent Microscopy for Visualization of Microorganisms
Fluorinated compounds, by extension, including those structurally related to 4-(2-Fluoro-1-fluoromethyl-ethoxy)-aniline, find applications in the development of fluorescent dyes for microscopy. These dyes, owing to their binding properties and fluorescence characteristics, are utilized in imaging techniques to visualize soil microorganisms and understand their spatial relationships within microhabitats. This area of research is pivotal for microbiological and ecological studies (Li, Dick, & Tuovinen, 2004).
Fluorinated Liquid Crystals - Properties and Applications
The study of fluorinated liquid crystals, which could include derivatives similar to 4-(2-Fluoro-1-fluoromethyl-ethoxy)-aniline, focuses on how the fluoro substituent impacts material properties. This research is significant for advancing liquid crystal technology, offering insights into tailoring the thermal, optical, and electrical properties of materials for applications in displays, sensors, and other electronic devices (Hird, 2007).
Genotoxic Activities of Aniline and Its Metabolites
Investigations into the genotoxicity of aniline and its metabolites, including those structurally similar to 4-(2-Fluoro-1-fluoromethyl-ethoxy)-aniline, are crucial for assessing the safety and environmental impact of these chemicals. Understanding the genotoxic potential helps in evaluating the risks associated with exposure and informs the development of safer compounds for industrial and pharmaceutical applications (Bomhard & Herbold, 2005).
Propiedades
IUPAC Name |
4-(1,3-difluoropropan-2-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c10-5-9(6-11)13-8-3-1-7(12)2-4-8/h1-4,9H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVABIOHSJGFAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC(CF)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698534 | |
| Record name | 4-[(1,3-Difluoropropan-2-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1,3-Difluoropropan-2-yl)oxy)aniline | |
CAS RN |
109230-64-0 | |
| Record name | 4-[(1,3-Difluoropropan-2-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2'-O-methyl-uridine](/img/structure/B561157.png)


![[(2R)-2-hydroxy-3-[(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]oxypropyl] pentacosanoate](/img/structure/B561168.png)
![Diethyl [(4-hydroxy-3,5-dinitrophenyl)methylidene]propanedioate](/img/structure/B561170.png)


![3,3'-Dichloro-4,4'-bis[3-hydroxy-2-(4-sulfoanilino)-2-butenoylazo]biphenyl](/img/structure/B561178.png)